Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16492361
InChI: InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(12)5-4-8(13)6-11/h8H,4-7,12H2,1-3H3
SMILES:
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

CAS No.:

Cat. No.: VC16492361

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate -

Specification

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Standard InChI InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(12)5-4-8(13)6-11/h8H,4-7,12H2,1-3H3
Standard InChI Key JUHLFJPXUANZKU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CCC1C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2-azabicyclo[2.2.1]heptane core, a bridged bicyclic system that imposes significant conformational restraint. The tert-butyl carbamate group at position 2 enhances solubility and serves as a protective moiety during synthetic workflows . The amino group at position 4 introduces a reactive site for further functionalization, critical for structure-activity relationship (SAR) studies .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H20N2O2\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{O}_{2}
Molecular Weight212.29 g/mol
CAS Number1311390-88-1
Purity≥97% (HPLC)
SMILESCC(C)(C)OC(=O)N1CC2(N)CCC1C2

Data sources: .

Stereochemical Considerations

The bicyclic framework introduces two stereoisomeric forms: exo and endo. The exo configuration, where the amino group projects outward, demonstrates superior binding affinity to DPP-4 due to enhanced hydrophobic interactions with residues in the S2 pocket . Computational models suggest that the exo isomer achieves a 1.8-fold higher inhibitory potency (IC50=2.3nM\text{IC}_{50} = 2.3 \, \text{nM}) compared to the endo counterpart .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis begins with cyclopenta-1,3-diene (1), which undergoes a Diels-Alder reaction with ethyl oxoacetate (2) in the presence of ammonium chloride to yield a mixture of four stereoisomers (3a–d) . Boc protection and chromatographic separation afford exo- (4a,b) and endo-isomers (4c,d). Subsequent hydrogenation and saponification steps generate intermediates (5–8a,b), which are converted to nitriles (9a,b) via amide-to-nitrile transformations .

Table 2: Key Synthetic Intermediates

IntermediateDescription
4a,bexo-Boc-protected isomers
9a,bexo-3-azabicyclo[2.2.1]heptane-2-carbonitriles
12aFinal DPP-4 inhibitor (S-configuration)

Data source: .

Stereoselective Synthesis

To bypass laborious isomer separation, a stereoselective route employs (R)-1-phenylethylamine (13a) as a chiral auxiliary. Hydrogenation and saponification yield enantiomerically pure intermediates (14a), which are Boc-protected to furnish 6a (S-configuration) . This method achieves >98% enantiomeric excess (ee), critical for industrial-scale production .

Applications in Medicinal Chemistry

DPP-4 Inhibition

Compound 12a, derived from tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, exhibits potent DPP-4 inhibition (IC50=1.9nM\text{IC}_{50} = 1.9 \, \text{nM}) . Molecular docking reveals:

  • Hydrophobic Interactions: The trifluorophenyl moiety engages in π-π stacking with Tyr662 and Tyr666.

  • Hydrogen Bonding: The amino acid backbone forms H-bonds with Glu205 and Glu206 .

Pharmacokinetic Advantages

The bicyclic core reduces metabolic degradation compared to linear analogs. In vivo studies in rats show a 40% longer half-life (t1/2=6.2ht_{1/2} = 6.2 \, \text{h}) and 90% oral bioavailability, positioning it as a candidate for once-daily dosing .

Analytical Characterization

Spectroscopic Data

  • NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.21–3.45 (m, 4H, bicyclic CH₂), 4.89 (br s, 2H, NH₂) .

  • HPLC: Retention time = 8.7 min (C18 column, 95:5 acetonitrile/water) .

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z=213.15[M+H]+m/z = 213.15 \, [\text{M+H}]^+, consistent with the theoretical mass .

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